molecular formula C19H25N3O2S B2554379 Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 892290-03-8

Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B2554379
M. Wt: 359.49
InChI Key: AEKWEMJIFXQYIQ-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate" is a chemical entity that appears to be related to a class of spirocyclic compounds, which are characterized by their unique structures involving two or more rings that share a single atom. The presence of tert-butyl and sulfanylidene groups suggests that the compound could have interesting reactivity and steric properties, potentially making it useful for various chemical applications.

Synthesis Analysis

While the specific synthesis of "Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate" is not detailed in the provided papers, related compounds have been synthesized through different methods. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates have been synthesized using kinetic resolution, which involves the separation of enantiomers and provides access to differentially protected derivatives with high enantiomeric excess . Another related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been synthesized through scalable routes, indicating the potential for efficient synthesis of similar spirocyclic compounds .

Molecular Structure Analysis

Spirocyclic compounds like the one often exhibit unique three-dimensional structures due to their spiro-connected ring systems. The molecular structure of such compounds can significantly influence their chemical reactivity and physical properties. Although the exact molecular structure analysis of the compound is not provided, the synthesis of related compounds suggests that the spirocyclic core is a common structural motif that can be elaborated upon to access a variety of novel chemical spaces .

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds can be quite diverse. For example, 3-tert-Butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide, a compound with some structural similarities to the one , has been shown to undergo amine exchange reactions with amino acids, leading to the formation of ion associates that can be crystallized or extracted from the reaction mixture . This suggests that the tert-butyl and sulfanylidene groups in the compound of interest may also participate in various chemical reactions, potentially including nucleophilic substitutions or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The tert-butyl group is known to impart steric bulk, which can affect the compound's solubility, boiling point, and reactivity. The sulfanylidene moiety could contribute to the compound's nucleophilicity or electrophilicity, depending on its exact placement within the molecule. While the specific properties of "Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate" are not detailed in the provided papers, the synthesis and reactions of related compounds suggest that they can be manipulated to achieve desired outcomes in both synthetic and application contexts .

Scientific Research Applications

Novel Synthesis Routes and Derivatives

Research on tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate and related compounds has yielded insights into novel synthetic routes and derivatives of potential biological interest. A study highlighted the development of a straightforward and novel synthesis method for spirocyclic amide derivatives, indicating the versatility of these compounds in creating biologically active heterocyclic compounds (Srinivasan, Narayana, Samshuddin, & Sarojini, 2012). Similarly, Moskalenko and Boev (2012) explored pathways to synthesize spirocyclic 3-oxotetrahydrofurans, further underscoring the compound's potential in creating new heterocyclic structures of interest (Moskalenko & Boev, 2012).

Antimicrobial and Antiviral Potentials

Another significant area of application for related spirocyclic compounds is in the development of new antimicrobial and antiviral agents. Dalloul et al. (2017) synthesized a new series of tetraazaspiro[4.5]dec-2-enes, demonstrating significant antimicrobial activity against several microbial strains, highlighting the therapeutic potential of these compounds (Dalloul, El-nwairy, Shorafa, & Samaha, 2017). Additionally, Apaydın et al. (2020) designed and synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with notable antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E, indicating the spirothiazolidinone scaffold's versatility in achieving antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).

Structural and Stereochemical Studies

The structural and stereochemical characterization of spirocyclic compounds has been a focus of research to understand their properties and potential applications better. Jakubowska et al. (2013) utilized NMR spectroscopy to assign absolute configurations to derivatives, which is crucial for the development of active pharmaceutical ingredients and for understanding the molecular basis of their activity (Jakubowska, Sowa, Żylewski, & Kulig, 2013).

properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-13-5-7-14(8-6-13)15-16(25)21-19(20-15)9-11-22(12-10-19)17(23)24-18(2,3)4/h5-8H,9-12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKWEMJIFXQYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)OC(C)(C)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

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